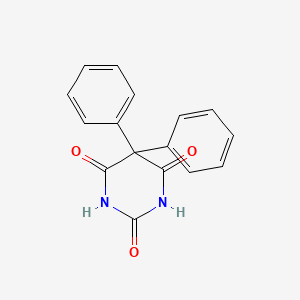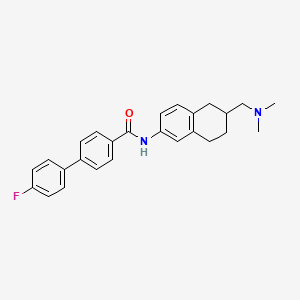
N-Boc-sérine
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-Boc-serinol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N-Boc-serinol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The mode of action of N-Boc-serinol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . N-Boc-serinol, as an alkyl/ether-based linker, facilitates the interaction between these two ligands, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by N-Boc-serinol are those involved in protein degradation. By facilitating the degradation of target proteins, N-Boc-serinol can influence various cellular processes depending on the specific target protein . .
Result of Action
The result of N-Boc-serinol’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific target protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Analyse Biochimique
Biochemical Properties
It is known that N-Boc-serinol can interact with various enzymes, proteins, and other biomolecules due to its role as a PROTAC linker
Cellular Effects
The cellular effects of N-Boc-serinol are largely unexplored. It is known that N-Boc-serinol can have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its role in the formation of PROTACs
Molecular Mechanism
It is known to be involved in the formation of PROTACs, which function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Boc-serinol is typically synthesized by reacting serinol with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of N-Boc-serinol involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-serinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in N-Boc-serinol can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Comparaison Avec Des Composés Similaires
Serinol: A simpler compound without the Boc protection.
N-Boc-diethanolamine: Another Boc-protected compound with similar properties.
1,3-Diamino-2-propanol: A related compound with two amino groups.
Uniqueness: N-Boc-serinol is unique due to its specific structure, which makes it an ideal linker for PROTACs. Its ability to form stable linkages and its compatibility with various functional groups make it a valuable tool in chemical synthesis and drug development .
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKBRLRYPYBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442706 | |
| Record name | N-Boc-serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125414-41-7 | |
| Record name | N-Boc-serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-serinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of N-Boc-serinol in materials science?
A1: N-Boc-serinol is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.
Q2: How does the incorporation of N-Boc-serinol affect the properties of polyurethanes?
A2: Studies indicate that incorporating N-Boc-serinol into PU formulations can lead to several beneficial outcomes:
- Enhanced Thermal Stability: The presence of N-Boc-serinol contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
- Improved Mechanical Properties: The addition of N-Boc-serinol can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
- Tunable Hydrophilicity: The presence of hydrophilic groups in N-Boc-serinol can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].
Q3: Are there specific examples of how N-Boc-serinol modified PUs are being explored for biomedical applications?
A3: Yes, researchers are actively investigating the use of N-Boc-serinol modified PUs for various biomedical applications:
- Tissue Engineering: N-Boc-serinol modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
- Drug Delivery: The ability to fine-tune the properties of N-Boc-serinol modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].
Q4: Beyond polyurethanes, has N-Boc-serinol been used in the synthesis of other materials?
A4: While its use in PU synthesis is prominent, N-Boc-serinol has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].
Q5: How does N-Boc-serinol interact with OH radicals, and what is the significance of this reaction?
A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of N-Boc-serinol with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)






![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)




